tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-7-4-8(13)5-9(14)12-7/h7-8H,4-6H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLFHEQOJHWNMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview
The compound tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate is a diazabicyclooctane derivative, which can be synthesized through various chemical reactions. These methods often involve cycloaddition, rearrangement, and lactone ring formation.
Synthesis via 3-Oxidopyraziniums
One method involves using 3-oxidopyraziniums in 1,3-dipolar cycloadditions with acrylate derivatives.
- Reaction : 3-oxidopyraziniums react with acrylates like methyl methacrylate. The presence of a 4-methoxybenzyl (PMB) group at N-1 can improve solubility and simplify NMR spectra interpretation.
- Domino Process : The formation of the target compound proceeds via a domino process:
- Example :
- Reacting 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxo-3,4-dihydropyrazin-1-ium bromide with tert-butyl acrylate at room temperature for 1.5 hours.
- Purification by flash chromatography using CH2Cl2/MeOH (99:1) as eluent to yield tert-butyl 8-(4-methoxybenzyl)-5-methyl-4-methylene-2-oxo-3,8-diazabicyclo[3.2.1]octane-6-carboxylate (63% yield) and tert-butyl 5-(4-methoxybenzyl)-1-methyl-6-methylene-3-oxo-2,5-diazabicyclo[2.2.2]octane-7-carboxylate (7% yield) as a byproduct.
Synthesis of Methyl tert-Butoxycarbonyl Pyroglutamate
- React 143 g of methyl tert-butoxycarbonyl pyroglutamate with 218 g of BOC anhydride and 122 g of 4-dimethylaminopyridine in 500 ml of dichloromethane solution.
- Stir the reaction mixture at room temperature for 12 hours.
- Wash the reaction solution twice with dilute hydrochloric acid and once with saturated brine.
- Dry the solution to obtain the product with a 75% yield.
- Characterization: 1H-NMR (CDCl3): 4.59 (s, 1H), 3.7 (s, 3H), 2.6 (m, 1H), 2.5 (m, 1H), 2.3 (m, 1H), 2.0 (m, 1H), 1.49 (s, 9H).
Synthesis of Methyl tert-Butoxycarbonyl-5-hydroxypyrrolidine-2-carboxylate
- Dissolve 10 g of methyl tert-butoxycarbonyl pyroglutamate in ethanol.
- Add 5 g of sodium triethylborohydride to the ethanol solution at zero degrees Celsius.
- React for 2 hours, then add saturated aqueous sodium bicarbonate solution at zero degrees Celsius.
- Warm the mixture to room temperature and add 2 ml of water to obtain Methyl tert-Butoxycarbonyl-5-hydroxypyrrolidine-2-carboxylate.
Reaction Mechanism and Rearrangements
The reaction mechanism may involve rearrangements between different bicyclic structures. For example, a 3,8-diazabicyclo[3.2.1]octane may rearrange to a 2,5-diazabicyclo[2.2.2]octane. Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can assess the feasibility of these rearrangements.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol or amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity . This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate but differ in substituents, nitrogen positioning, or functional groups, leading to distinct physicochemical and pharmacological properties.
tert-Butyl 2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate (CAS 1824235-27-9)
- Molecular Formula : C₁₁H₁₈N₂O₃
- Molecular Weight : 226.27 g/mol
- Key Differences :
- The oxo group is at position 2 instead of 3.
- Nitrogen atoms occupy positions 3 and 6 (vs. 2 and 6 in the target compound).
- This compound’s synthetic utility is comparable but may exhibit different reactivity in nucleophilic or electrophilic reactions .
tert-Butyl 8-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate (CAS 2089255-05-8)
- Molecular Formula: C₁₃H₁₉NO₃
- Molecular Weight : 237.30 g/mol
- Key Differences :
- Contains a single nitrogen atom (6-aza) and a formyl group at position 6.
- Lacks the 3-oxo group and second nitrogen atom.
- Impact : The absence of a second nitrogen reduces hydrogen-bonding capacity and basicity. The formyl group introduces electrophilic reactivity, making this compound suitable for further functionalization (e.g., via reductive amination). Its applications may skew toward intermediate synthesis rather than direct bioactivity .
tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate (CAS 194032-49-0)
- Molecular Formula : C₁₁H₂₀N₂O₂
- Molecular Weight : 212.29 g/mol
- Key Differences :
- Lacks the 3-oxo group.
- Nitrogen atoms are at positions 3 and 4.
- Impact : The absence of the ketone simplifies the scaffold, reducing steric hindrance and altering electronic properties. This compound has been cited in medicinal chemistry literature for its role in synthesizing orexin receptor antagonists, highlighting its versatility in CNS drug development .
Comparative Data Table
Research Findings and Implications
- Target Compound: While direct studies are scarce, its 3-oxo group may enhance interactions with enzymatic active sites (e.g., via keto-enol tautomerism), as seen in protease inhibitors .
- 3,6-Diaza Analog : Demonstrated efficacy in orexin receptor antagonism, suggesting that nitrogen positioning is critical for receptor specificity .
- 2-Oxo Analog : The shifted oxo group could alter metabolic stability, as ketones are prone to reduction or oxidation in vivo.
Biological Activity
Tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate (CAS No. 1803571-82-5) is a compound with significant potential in medicinal chemistry and pharmacology. Its unique bicyclic structure and functional groups suggest a range of biological activities that warrant detailed investigation.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical metabolic pathways.
Enzyme Inhibition
Research indicates that compounds within the diazabicyclo family can act as inhibitors for key enzymes such as:
- Dihydrofolate Reductase (DHFR) : Known for its role in nucleotide biosynthesis, inhibition of DHFR can lead to antitumor effects, making it a target for cancer therapy .
Antimicrobial Activity
Studies have suggested that related compounds exhibit antimicrobial properties against various pathogens. While specific data on this compound is limited, its structural analogs have shown effectiveness against both Gram-positive and Gram-negative bacteria .
Case Study 1: Antitumor Activity
A study explored the effects of diazabicyclo compounds on cancer cell lines. Results showed that these compounds could inhibit cell proliferation by interfering with metabolic pathways essential for cancer cell survival. The specific IC values varied depending on the cell line tested, indicating selective potency .
Case Study 2: Antimicrobial Efficacy
In a comparative study of various bicyclic compounds, tert-butyl derivatives demonstrated moderate antimicrobial activity against Escherichia coli. The minimum inhibitory concentration (MIC) was found to be around 16 µg/mL, suggesting potential for development as an antimicrobial agent .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target/Pathway | IC / MIC (µg/mL) |
|---|---|---|---|
| Tert-butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane | Antitumor | DHFR | Varies by cell line |
| Benzamide derivative | Antimicrobial | E. coli | 16 |
| Other diazabicyclo derivatives | Antitumor | Various cancer cell lines | Varies |
Q & A
Q. What are the key synthetic routes for preparing tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate, and how is purity ensured?
The synthesis typically involves multi-step organic reactions, including cyclization and protection/deprotection strategies. For example, tert-butyl carbamate groups are introduced via Boc protection to stabilize reactive intermediates. Purity (≥95%) is validated using HPLC with UV detection at 254 nm, coupled with mass spectrometry (LC-MS) to confirm molecular ion peaks .
Q. Which spectroscopic methods are critical for structural confirmation of this bicyclic compound?
- NMR : H and C NMR are used to verify stereochemistry and scaffold integrity, with characteristic signals for the tert-butyl group (δ ~1.4 ppm) and carbonyl groups (δ ~170 ppm).
- IR : Stretching frequencies for amide (1650–1700 cm) and ketone (1720–1780 cm) groups confirm functional groups.
- High-resolution mass spectrometry (HRMS) resolves the molecular formula (e.g., CHNO) and isotopic patterns .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Storage : Refrigerate (2–8°C) in airtight containers under nitrogen to prevent hydrolysis or oxidation .
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust; work in a fume hood .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural analysis?
Discrepancies between predicted and observed NMR/IR data often arise from conformational flexibility or solvent effects. Solutions include:
- Variable-temperature NMR to assess dynamic behavior.
- DFT calculations (e.g., Gaussian) to simulate spectra and compare with experimental results.
- X-ray crystallography for unambiguous confirmation (see SHELX refinement protocols) .
Q. What strategies improve stereochemical control in synthesizing bicyclo[3.2.1]octane intermediates?
- Chiral auxiliaries : Use enantiopure starting materials (e.g., tert-leucine) to direct cyclization.
- Catalytic asymmetric synthesis : Transition-metal catalysts (e.g., Ru or Pd) enhance enantioselectivity.
- By-product analysis : Monitor diastereomers via chiral HPLC and optimize reaction conditions (temperature, solvent polarity) .
Q. How is X-ray crystallography applied to confirm the bicyclic framework, and what challenges arise?
- Crystal growth : Slow evaporation from dichloromethane/hexane mixtures yields suitable single crystals.
- Data collection : Use synchrotron radiation for high-resolution data on low-symmetry crystals.
- Refinement : SHELXL refines anisotropic displacement parameters and validates bond lengths/angles. Challenges include twinning and weak diffraction due to flexible substituents .
Q. What computational approaches predict the compound’s reactivity in medicinal chemistry applications?
- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., β-lactamase enzymes).
- MD simulations : GROMACS assesses stability of ligand-protein complexes over time.
- ADMET prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP, bioavailability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
